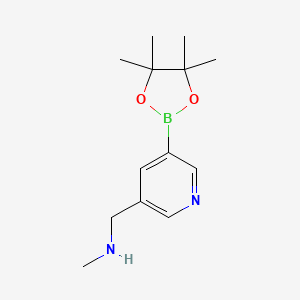

N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine

CAS No.: 1171893-98-3

Cat. No.: VC2693475

Molecular Formula: C13H21BN2O2

Molecular Weight: 248.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171893-98-3 |

|---|---|

| Molecular Formula | C13H21BN2O2 |

| Molecular Weight | 248.13 g/mol |

| IUPAC Name | N-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine |

| Standard InChI | InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-6-10(7-15-5)8-16-9-11/h6,8-9,15H,7H2,1-5H3 |

| Standard InChI Key | URMJAMCUJUXTQW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC |

Introduction

Chemical Identity and Structural Characteristics

N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine is characterized by specific chemical and structural properties that define its reactivity and applications. The compound has been registered with CAS number 1171893-98-3, indicating its recognition in chemical databases and literature . The molecular structure of this compound comprises a pyridine core with a boronic ester group at the 5-position and a methylated aminomethyl substituent at the 3-position, creating a multifunctional molecule with diverse reactive sites.

The compound's molecular formula is C13H21BN2O2, corresponding to a molecular weight of 248.135 g/mol . The SMILES notation for this compound is CNCC1=CC(=CN=C1)B1OC(C)(C)C(C)(C)O1, which provides a linear representation of its structure and can be used for computational chemistry applications . The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as the pinacol boronic ester, is a key structural feature that contributes significantly to the compound's stability and reactivity in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C13H21BN2O2 |

| Molecular Weight | 248.135 g/mol |

| CAS Number | 1171893-98-3 |

| Physical State | Solid (inferred based on similar compounds) |

| Purity (Commercial) | ≥95% |

| Storage Conditions | 2-8°C |

| SMILES Notation | CNCC1=CC(=CN=C1)B1OC(C)(C)C(C)(C)O1 |

The compound is likely to exhibit specific chemical properties characteristic of boronic esters, including stability to air and moisture compared to boronic acids, yet maintaining reactivity in cross-coupling reactions. The nitrogen atoms in the pyridine ring and the methylamine group would confer basic properties to the molecule, potentially influencing its solubility in acidic solutions and its coordination capabilities with metals and other Lewis acids.

Applications in Organic Synthesis and Medicinal Chemistry

N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine has significant applications in organic synthesis and pharmaceutical development due to its specialized structure combining a boronic ester functionality with a pyridine scaffold and an amine group.

Cross-Coupling Reactions

The primary application of this compound is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. The boronic ester moiety can react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds, enabling the construction of complex molecular frameworks. This reactivity makes the compound a valuable building block in the synthesis of:

-

Pharmaceutical intermediates

-

Advanced materials

-

Agrochemicals

-

Natural product analogs

The advantage of using this particular compound in such reactions lies in its combined functionality. The pyridine ring provides a nitrogen-containing heterocycle that is prevalent in many bioactive compounds, while the boronic ester group enables selective functionalization through cross-coupling reactions. The methylamine group introduces additional reactivity and can serve as a handle for further structural elaboration.

Applications in Pharmaceutical Research

In pharmaceutical research, compounds like N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine serve as important intermediates in the synthesis of drug candidates. The pyridine scaffold is found in numerous pharmaceuticals, and the ability to selectively functionalize this scaffold through cross-coupling reactions enabled by the boronic ester group makes this compound particularly valuable in medicinal chemistry.

Potential applications in drug discovery include:

-

Synthesis of kinase inhibitors

-

Development of receptor modulators

-

Preparation of anti-cancer agents

-

Creation of central nervous system (CNS) drugs

Comparative Analysis with Related Compounds

N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine can be compared with several structurally related compounds to better understand its unique properties and applications.

Comparison with (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine

The compound (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine differs from our target compound only by the absence of the N-methyl group. This structural difference has several implications:

-

Molecular weight: 234.10 g/mol vs. 248.135 g/mol for the N-methylated version

-

Reactivity: The primary amine in the non-methylated compound is more reactive than the secondary amine in the N-methylated version

-

Hydrogen bonding capability: The primary amine can form more hydrogen bonds than the secondary amine

-

Applications: Both compounds are valuable in cross-coupling reactions, but may exhibit different reactivity profiles in subsequent transformations

This comparison highlights how subtle structural modifications can influence the chemical behavior and utility of these specialized building blocks in organic synthesis.

Comparison with Other Boronic Ester Compounds

Other boronic ester compounds, such as Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, share the common boronic ester moiety but differ in their core structure. These differences affect their specific applications and reactivity patterns:

-

The thiophene-based compounds may exhibit different electronic properties compared to pyridine-based compounds

-

The carboxylate functionality introduces different reactivity compared to the amine functionality

-

The phenyl substituent provides different steric and electronic influences compared to the aminomethyl group

These structural variations expand the toolkit available to synthetic chemists, allowing for selective modification of molecular scaffolds based on specific project requirements and target properties.

Research Applications and Future Directions

Current Research Applications

The utility of N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine extends beyond synthetic organic chemistry into various research fields:

-

Medicinal Chemistry: The compound can serve as a building block for developing bioactive molecules targeting various therapeutic areas. The pyridine scaffold is present in numerous pharmaceuticals, and the ability to selectively functionalize this scaffold through the boronic ester group makes this compound particularly valuable in drug discovery efforts.

-

Materials Science: Boronic ester compounds can be utilized in the synthesis of functional materials, including conjugated polymers, sensors, and optoelectronic materials. The pyridine ring can participate in coordination chemistry with metals, potentially leading to applications in catalysis or material fabrication.

-

Chemical Biology: The compound could be employed in the synthesis of chemical probes for studying biological systems, leveraging the pyridine group for targeting specific biomolecular interactions.

Future Research Directions

Several promising research directions could further expand the applications of N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine:

-

Development of novel cross-coupling methodologies specifically optimized for this compound

-

Exploration of its utility in multi-component reactions for accessing complex molecular architectures

-

Investigation of the compound's potential as a pharmacophore in its own right, potentially exhibiting biological activities

-

Application in flow chemistry and automated synthesis platforms to efficiently incorporate this building block into diverse molecular libraries

As research in boronic acid chemistry continues to advance, compounds like N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine will likely find expanded applications across multiple scientific disciplines.

Analytical Methods and Characterization

The characterization of N-Methyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine typically involves various analytical techniques to confirm its identity, purity, and structural features. Based on standard practices for similar compounds, the following analytical methods would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR would provide detailed structural information about the compound

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern

-

Infrared Spectroscopy: To identify functional groups present in the molecule

-

X-ray Crystallography: For definitive structural elucidation if crystalline material can be obtained

-

HPLC and LC-MS: For purity assessment and identification

These analytical techniques would collectively provide comprehensive characterization of the compound, ensuring its identity and quality for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume